1,4-Benzenediamine-d8

Analytical Chemistry Quantitative LC-MS/MS Internal Standard

Quantifying p-phenylenediamine (PPD) in complex matrices via LC-MS/MS often suffers from matrix effects and analyte loss, compromising accuracy. 1,4-Benzenediamine-d8 (CAS 153200-73-8) eliminates this variability as a near-ideal internal standard. • Complete deuteration (M+8 shift) ensures baseline resolution from the native analyte's isotopic envelope, enabling interference-free quantification. • Co-elution with matching ionization efficiency corrects for sample preparation losses and MS response fluctuations, delivering superior precision and accuracy. • Available in research-grade quantities (250 mg, 500 mg) from BenchChem, with reliable global shipping.

Molecular Formula C6H8N2
Molecular Weight 116.19 g/mol
CAS No. 153200-73-8
Cat. No. B128992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediamine-d8
CAS153200-73-8
Molecular FormulaC6H8N2
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N
InChIInChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
InChIKeyCBCKQZAAMUWICA-GCJHLHDMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzenediamine-d8: Deuterated Analytical Standard


1,4-Benzenediamine-d8 is a deuterated analog of p-phenylenediamine, where all eight hydrogen atoms on the benzene ring and amine groups are replaced by deuterium . This complete isotopic substitution, commonly specified as 98 atom % D isotopic purity, results in a molecular weight of 116.19 g/mol, compared to 108.14 g/mol for the non-deuterated form . This molecular weight increase of approximately 8 mass units (M+8 shift) creates a distinct isotopic signature that enables precise differentiation and quantification of the compound from its natural abundance counterpart in complex analytical matrices .

Why 1,4-Benzenediamine-d8 Cannot Be Substituted


The primary analytical value of 1,4-Benzenediamine-d8 lies in its unique isotopic signature and the degree of deuteration. Substituting this compound with its non-deuterated form (1,4-phenylenediamine, CAS 106-50-3) or a partially deuterated analog (e.g., 1,4-phenylenediamine-d4, CAS 119516-83-5) is not scientifically equivalent for quantitative analytical applications . The non-deuterated form lacks the required mass difference to serve as an effective internal standard in mass spectrometry (MS), as its signal would co-elute and overlap with the analyte of interest, preventing accurate quantification . In contrast, a partially deuterated analog (d4) provides a smaller mass shift (M+4 vs. M+8), which may be insufficient to resolve from the natural isotopic envelope of the analyte, especially for compounds with complex isotopic distributions, thereby increasing the risk of spectral interference and quantification bias [1].

1,4-Benzenediamine-d8: Quantitative Differentiation Evidence


Mass Shift Advantage for LC-MS/MS Quantification

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard is critical for correcting matrix effects and ensuring accurate quantification. 1,4-Benzenediamine-d8 provides a distinct M+8 mass shift from the non-deuterated analyte, whereas a common alternative, 1,4-phenylenediamine-d4, provides only an M+4 shift . The larger M+8 shift minimizes the potential for isotopic cross-talk, where the M+2, M+3, or M+4 natural isotopic peaks of the non-deuterated analyte overlap with the internal standard's monitoring channel, which is a known source of quantification error [1].

Analytical Chemistry Quantitative LC-MS/MS Internal Standard

Isotopic Purity Benchmark for Reproducibility

The performance of a deuterated internal standard is directly linked to its isotopic enrichment. 1,4-Benzenediamine-d8 is routinely specified with an isotopic purity of 98 atom % D across multiple reputable vendors . This is a verifiable and quantifiable specification that ensures the compound's primary analytical function. Lower isotopic purity would lead to a higher background signal in the analyte's MS channel, reducing the lower limit of quantification (LLOQ) and compromising method sensitivity [1].

Analytical Method Validation Quality Control Isotopic Enrichment

Proton Signal Suppression for NMR

In proton nuclear magnetic resonance (1H NMR) spectroscopy, the use of non-deuterated p-phenylenediamine as a solute in a deuterated solvent (e.g., DMSO-d6, D2O) introduces intense, extraneous 1H signals from the solute's aromatic and amine protons, which can obscure signals of interest in a mixture or complicate analysis . By using perdeuterated 1,4-Benzenediamine-d8, these signals are essentially eliminated, leaving only the residual solvent peak and any other 1H-containing analytes [1].

NMR Spectroscopy Deuterated Solvents Structure Elucidation

1,4-Benzenediamine-d8: Key Application Scenarios


Ultra-Trace PPD Quantification by LC-MS/MS

This scenario leverages the M+8 mass shift and high isotopic purity of 1,4-Benzenediamine-d8 to serve as a near-ideal internal standard (IS) for quantifying PPD in complex biological or environmental samples. By adding a known amount of 1,4-Benzenediamine-d8 to a sample prior to extraction, it co-elutes with PPD on the LC column and ionizes with nearly identical efficiency in the MS source [1]. The distinct M+8 signal allows the mass spectrometer to monitor two separate channels: one for the analyte (PPD) and one for the IS (1,4-Benzenediamine-d8). The ratio of these signals is used for quantification, effectively correcting for any sample loss during preparation and any variability in instrument response (matrix effects), leading to significantly improved accuracy and precision compared to external standard calibration [1][2]. This approach is mandated in many validated bioanalytical methods and is critical for regulatory compliance in fields like toxicology, pharmacokinetics, and environmental monitoring [2].

Mechanistic Elucidation via Isotopic Labeling

1,4-Benzenediamine-d8 is an invaluable molecular probe for deciphering reaction mechanisms, particularly in the synthesis of high-performance polymers like aramids and polyimides. When used as a deuterated monomer, the fate of the deuterium atoms during the polymerization or curing process can be tracked using 2H NMR, FTIR (observing C-D vs. C-H stretches), or mass spectrometry [1]. This allows researchers to answer specific questions about bond formation and cleavage, such as: 'Which aromatic C-H bonds are broken during crosslinking?' or 'Does the reaction proceed via a specific intermediate?' The data generated from such experiments provides quantitative evidence for a proposed mechanism, which is essential for process optimization and patent applications [1][2].

NMR Structural Analysis of Co-Crystals and Formulations

In pharmaceutical and materials sciences, 1,4-Benzenediamine-d8 can be used as a 'NMR-invisible' component in the study of co-crystals, salts, or other solid-state formulations. When a co-crystal is formed with a non-deuterated partner molecule, performing solid-state NMR or solution-state NMR (e.g., Nuclear Overhauser Effect Spectroscopy, NOESY) with the deuterated PPD effectively silences the PPD's proton signals [1]. This dramatically simplifies the NMR spectrum, allowing for the precise measurement of inter-proton distances between the non-deuterated partner molecules. This provides direct, quantitative evidence of the spatial arrangement and intermolecular interactions within the solid form, which is crucial for understanding and protecting intellectual property around novel crystalline forms [1][2].

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